N-(3-formyl-4-methoxybenzyl)phthalimide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C17H13NO4/c1-22-15-7-6-11(8-12(15)10-19)9-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-8,10H,9H2,1H3 |
InChI Key |
WQYFJCOWOCMXTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Formyl 4 Methoxybenzyl Phthalimide and Analogues
Direct N-Alkylation Strategies for Phthalimides
Direct N-alkylation of the phthalimide (B116566) nitrogen is a common and effective method for the synthesis of N-substituted phthalimides. This approach typically involves the reaction of a phthalimide salt or the neutral phthalimide with an appropriate alkylating agent.
Gabriel Synthesis Variants
The Gabriel synthesis is a classic and widely used method for the preparation of primary amines, which proceeds via the formation of an N-alkylphthalimide intermediate. wikipedia.orglibretexts.org The traditional method involves the N-alkylation of a potassium salt of phthalimide with a primary alkyl halide. wikipedia.org This reaction is a nucleophilic substitution where the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion. wikipedia.org
For the synthesis of N-(3-formyl-4-methoxybenzyl)phthalimide, a suitable precursor would be 3-formyl-4-methoxybenzyl halide. The reaction would proceed by first forming potassium phthalimide by reacting phthalimide with potassium hydroxide (B78521). This is then followed by the reaction with the benzyl (B1604629) halide derivative.
Several modifications to the classical Gabriel synthesis have been developed to improve yields and broaden the scope of the reaction. numberanalytics.com These include the use of different bases and solvents. For instance, anhydrous potassium carbonate can be used as a base. orgsyn.orgresearchgate.net The reaction can be carried out in various solvents, with dimethylformamide (DMF) being a common choice. nih.gov Microwave irradiation has also been employed to accelerate the reaction, significantly reducing the reaction time and often improving the yield. mdpi.org A study on the synthesis of N-benzylphthalimide under microwave irradiation reported a yield of up to 98% in just 420 seconds. mdpi.org
| Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Potassium Carbonate | None (neat) | 190°C, 3 hours | 72-79% | orgsyn.org |
| Potassium Carbonate | DMF | Microwave (750W), 420s | 98% | mdpi.org |
| Potassium Hydroxide | Ethanol | Reflux | Not specified | byjus.com |
Mitsunobu Reaction Protocols
The Mitsunobu reaction provides an alternative route for the N-alkylation of phthalimide, particularly when starting from an alcohol instead of an alkyl halide. organic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds with the conversion of the alcohol into a good leaving group in situ, followed by nucleophilic attack by the phthalimide. organic-chemistry.org
In the context of synthesizing this compound, the corresponding alcohol, (3-formyl-4-methoxyphenyl)methanol, would be the starting material. The reaction with phthalimide, PPh3, and DEAD would furnish the desired product. A key advantage of the Mitsunobu reaction is its typically mild reaction conditions. nih.gov However, the formation of by-products, such as triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate the purification of the final product. organic-chemistry.org
A study on the synthesis of N-benzylphthalimide using a polymer-supported azodicarboxylate resin in tetrahydrofuran (B95107) (THF) reported a 60% yield. prepchem.com
N-Alkylation in Ionic Liquids
Ionic liquids have emerged as green and efficient reaction media for a variety of organic transformations, including the N-alkylation of phthalimides. organic-chemistry.orgresearchgate.net These reactions are often carried out in the presence of a base, such as potassium hydroxide or potassium fluoride. organic-chemistry.orgresearchgate.net The use of ionic liquids can lead to higher yields, shorter reaction times, and easier product isolation compared to traditional organic solvents. organic-chemistry.org Furthermore, the ionic liquid can often be recovered and reused, adding to the sustainability of the process. organic-chemistry.org
For the synthesis of N-benzylphthalimide and its analogues, various ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) have been successfully employed. organic-chemistry.orgnjtech.edu.cn In one study, the N-benzylation of phthalimide with benzyl chloride in [bmim]BF4 in the presence of potassium hydroxide at 80°C for 2 hours resulted in a 97% yield. organic-chemistry.org Solvent-free N-alkylation of phthalimide catalyzed by basic ionic liquids has also been reported, offering a convenient and efficient protocol. colab.ws
| Ionic Liquid | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [bmim]BF4 | KOH | 80 | 2 | 97 | organic-chemistry.org |
| [bmim]PF6 | KOH | 80 | 2 | 95 | organic-chemistry.org |
| [bmim]OH | - | Room Temp | Not specified | High | colab.ws |
Condensation and Cyclization Approaches
An alternative to direct N-alkylation is the formation of the phthalimide ring through condensation and cyclization reactions. These methods are particularly useful when the corresponding primary amine is readily available.
Dehydrative Condensation with Phthalic Anhydride (B1165640) Derivatives
The most direct synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine at high temperatures. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of phthalic anhydride with 3-formyl-4-methoxybenzylamine. This reaction typically proceeds by heating the reactants, often in a solvent like glacial acetic acid, to drive off the water molecule formed during the condensation. orgsyn.org
This method is often straightforward and atom-economical. The reaction of phthalic anhydride with various amines, including aliphatic and benzylic amines, has been shown to produce N-substituted phthalimides in good yields. rsc.org For example, the reaction of phthalic anhydride with benzylamine (B48309) in refluxing glacial acetic acid yields N-benzylphthalimide. orgsyn.org Catalysts such as phthalimide N-sulfonic acid have been used to facilitate this condensation under milder conditions. rsc.org
Multicomponent Reaction Development
Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules in a single step from three or more starting materials. organic-chemistry.org Several MCRs have been developed for the synthesis of N-substituted phthalimides. One such example is a transition-metal-free multicomponent reaction involving arynes, isocyanides, and carbon dioxide (CO2). organic-chemistry.org This reaction allows for the formation of two new C-C bonds and one C-N bond in a single operation under mild conditions. organic-chemistry.org
While this specific MCR might not be directly applicable to the synthesis of this compound due to the nature of the starting materials, it highlights the potential of developing novel MCRs for the synthesis of this class of compounds. Other multicomponent strategies, such as those involving visible-light mediation, have also been reported for the synthesis of related structures. rsc.org
Cyclization of ortho-Substituted Benzoic Acids
The formation of the phthalimide ring can be effectively achieved through the cyclization of ortho-substituted benzoic acid derivatives. This approach builds the heterocyclic system by forming two carbonyl groups attached to a benzene (B151609) ring. A notable method involves the rhodium-catalyzed cascade cyclization between benzoic acids and isocyanates. This reaction proceeds via the direct functionalization of an ortho C-H bond, followed by an intramolecular amidation and cyclization, generating N-substituted phthalimides in a single, atom-economical step.
Another strategy utilizes 2-formylbenzoic acids, which can react with various aryl or heteroaryl amines in the presence of a base like triethylamine (B128534) (Et₃N) and an oxidant such as elemental sulfur (S₈) to yield N-aryl phthalimides. rsc.org The reaction begins with the condensation of the aldehyde and amine to form an imine, which then undergoes cyclization and oxidation to afford the final phthalimide product. rsc.org Furthermore, ortho-halobenzoic acids are common precursors, reacting with amines in the presence of catalysts to undergo cyclization. For instance, a nano-Cu₂O catalyst can facilitate a three-component reaction between a 2-halobenzoic acid, an amine, and a cyanide source to assemble the N-substituted phthalimide structure. nih.gov
Catalytic Methodologies in Phthalimide Synthesis
Catalysis is central to modern organic synthesis, offering efficient, selective, and often more environmentally benign pathways compared to stoichiometric reactions. The synthesis of phthalimides has greatly benefited from the development of various catalytic systems, including those based on transition metals, manganese dioxide, and metal-free approaches, which enable milder reaction conditions and broader substrate scopes. jetir.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are widely employed to catalyze the formation of phthalimides through various coupling and carbonylation reactions. rsc.org
Palladium-Catalyzed Syntheses: Palladium catalysts excel in facilitating carbonylation reactions, where carbon monoxide (CO) is incorporated to form the carbonyl groups of the phthalimide ring. Key strategies include:
Aminocarbonylation of Aryl Halides: A three-component reaction involving an ortho-dihaloarene, a primary amine, and CO can construct N-substituted phthalimides, often using an ionic liquid as a green solvent. nih.gov A related method uses formic acid and a carbodiimide (B86325) as an in situ source of CO for the aminocarbonylation of aryl halides. nih.gov
Carbonylative Cyclization: N-substituted 2-iodobenzamides can undergo carbonylative cyclization with phenyl formate (B1220265) in the presence of a palladium catalyst under solvent-free conditions. rsc.org Heterogeneous palladium catalysts, such as binaphthyl-supported palladium (Pd-BNP), have also been developed for the reaction of 2-iodobenzamides with gaseous CO. rsc.org
Oxidative Carbonylation: In a one-pot process, an aldehyde and an amine can first condense to form an imine, which then acts as a directing group for a palladium-catalyzed oxidative carbonylation to yield the phthalimide product. organic-chemistry.org
Copper-Catalyzed Syntheses: Copper catalysts offer an efficient and often more economical alternative for phthalimide synthesis. Notable copper-catalyzed methods include:
Oxidation of Cyclic Amines: A system using a copper catalyst, such as cuprous chloride (CuCl), with tert-butyl hydroperoxide (TBHP) can efficiently oxidize arene-fused cyclic amines to the corresponding phthalimides. nih.gov
From Ketones and Amines: N-substituted phthalimides can be synthesized from 1-indanones and amines using a copper catalyst with oxygen (O₂) as a green oxidant. The reaction involves C-C bond cleavage and C-N bond formation. nih.gov
Multi-component Reactions: As mentioned previously, nano-Cu₂O catalyzes the assembly of phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water, highlighting a green chemistry approach. nih.gov
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Palladium Complex | ortho-Dihaloarene, Amine, CO | Three-component reaction in ionic liquid. | nih.gov |
| Pd(OAc)₂ | N-substituted 2-Iodobenzamide, Phenyl Formate | Solvent-free carbonylative cyclization. | rsc.org |
| CuCl / TBHP | Arene-fused Cyclic Amine | Efficient oxidation to phthalimide. | nih.gov |
| nano-Cu₂O | 2-Halobenzoic Acid, Amine, TMSCN | Three-component reaction in water. | nih.gov |
Manganese Dioxide-Catalyzed Formylation and Transamidation Pathways
Manganese dioxide (MnO₂) is an inexpensive and versatile oxidant that can also serve as a catalyst in specific organic transformations relevant to the synthesis of complex molecules. While not directly forming the phthalimide ring, MnO₂-catalyzed reactions can be crucial for creating or modifying precursors.
One key application is the formylation of amines . A facile and efficient one-pot protocol has been developed for the formylation of various amines using MnO₂ as a catalyst under solvent-free conditions. This methodology is operationally simple and scalable, providing formylated products in good to excellent yields. This could be a strategic step for introducing the formyl group onto a precursor molecule.
Additionally, MnO₂ has been used to catalyze transamidation reactions , which involve the exchange of the amine portion of an amide. This pathway allows for the cleavage of an existing C-N bond and the formation of a new one. Although its substrate scope can be limited, this solvent-free method presents a potential route for modifying amide-containing structures. While less common than transition-metal catalysis for building the core phthalimide structure, it represents an alternative approach for C-N bond formation.
Other Metal-Free and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis with Clay Catalysts)
In line with the principles of green chemistry, significant effort has been directed toward developing synthetic methods that avoid heavy metals and reduce energy consumption. rsc.org
Metal-Free Syntheses: Several metal-free routes to phthalimides have been established:
Organocatalysis: The reaction of 2-formylbenzoic acids with amines can be promoted by simple organic bases. rsc.org
Visible-Light Photoredox Catalysis: A metal-free approach involves the radical cyclization of ortho-alkynylated benzamides under visible light irradiation to generate phthalimide derivatives. organic-chemistry.org
From Phthalic Anhydride: The classical and most direct method involves the dehydrative condensation of phthalic anhydride with a primary amine at high temperatures, which can often be performed without a catalyst. organic-chemistry.org
Microwave-Assisted Synthesis with Clay Catalysts: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times. mdpi.com This technology is particularly effective for the synthesis of phthalimides. The reaction of phthalic anhydride with amines or amino acids can be completed in minutes under microwave irradiation, often in solvent-free or "dry" media conditions, which enhances the green credentials of the synthesis. ctppc.orgepa.gov
The use of solid acid catalysts like montmorillonite (B579905) clays (B1170129) (e.g., K-10 and KSF) further promotes environmentally benign synthesis. researchgate.net These clays offer several advantages: they are inexpensive, non-corrosive, reusable, and facilitate mild reaction conditions with easy work-up, typically involving simple filtration to remove the catalyst. jetir.orgjocpr.com The combination of microwave irradiation and a clay catalyst provides a rapid, efficient, and environmentally friendly method for producing N-substituted phthalimides from phthalic anhydrides and various diamines under solvent-free conditions. researchgate.net
| Method | Catalyst/Conditions | Starting Materials | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Solvent-free | Phthalic Anhydride, Amino Acid | Extremely fast, high yields, no racemization. | epa.gov |
| Microwave-Assisted | Montmorillonite K-10/KSF Clay | Phthalic Anhydride, Diamine | Solvent-free, short reaction times, reusable catalyst. | researchgate.net |
| Conventional Heating | Montmorillonite-KSF Clay | Phthalic Anhydride, Amine | Mild conditions, high yields, easy work-up. | jetir.org |
| Photoredox Catalysis | Visible Light | ortho-Alkynylated Benzamide | Metal-free, mild conditions. | organic-chemistry.org |
Strategic Routes for Incorporating Formyl and Methoxybenzyl Moieties
Synthesizing the specific target molecule, this compound, requires a strategy that correctly positions the formyl and methoxy (B1213986) groups on the benzyl moiety. The most straightforward approach is to utilize a precursor that already contains this substituted benzyl structure. The key starting material would be 3-(aminomethyl)-6-methoxybenzaldehyde . This primary amine can then be converted into the target phthalimide using standard methods, such as direct condensation with phthalic anhydride under thermal or microwave-assisted conditions. organic-chemistry.org This approach ensures the precise placement of the functional groups without requiring potentially low-yielding or non-selective aromatic substitution reactions on a pre-formed phthalimide.
An alternative, though more complex, strategy would involve a late-stage functionalization. This could start with N-(4-methoxybenzyl)phthalimide, which can be synthesized from potassium phthalimide and 4-methoxybenzyl chloride. The subsequent step would be to introduce the formyl group at the C-3 position of the benzyl ring through an ortho-formylation reaction, such as the Vilsmeier-Haack or Duff reaction, although achieving high regioselectivity could be challenging.
Targeted Formylation Reactions of Amines and Amides
Formylation reactions are crucial for introducing a formyl (-CHO) group into a molecule. While the most direct synthesis of the target compound uses a pre-formylated precursor, understanding formylation chemistry is essential for alternative synthetic design.
N-formylation, the addition of a formyl group to a nitrogen atom, is a common transformation. Various reagents and methods exist for this purpose, including the use of formic acid, acetic formic anhydride, or activated formic esters. For instance, a practical procedure for the N-formylation of primary and secondary amines uses aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove water. This method proceeds in excellent yields and does not require anhydrous conditions.
While these methods target the N-atom, C-formylation of an activated aromatic ring is necessary for late-stage functionalization strategies. For the synthesis of this compound, this would mean formylating the N-(4-methoxybenzyl)phthalimide precursor. The methoxy group is an ortho-, para-director, making the introduction of a formyl group at the ortho position (C-3) a feasible, albeit potentially competitive, reaction.
Methodologies for Methoxybenzyl Group Introduction
The introduction of the methoxybenzyl group onto the nitrogen atom of phthalimide is a key transformation in the synthesis of this compound and its analogues. The most prevalent and well-documented method for this N-alkylation is the Gabriel synthesis, which involves the nucleophilic substitution of a benzyl halide with a phthalimide salt. This section details the synthetic strategies for preparing the necessary precursors and their subsequent reaction to form the target N-methoxybenzyl phthalimides.
The Gabriel synthesis provides a robust and high-yielding route to primary amines, and by extension, N-substituted phthalimides which are stable intermediates. masterorganicchemistry.comlibretexts.orgnrochemistry.comchemistnotes.comwikipedia.orgdoubtnut.comorganic-chemistry.orgbyjus.com The core of this method lies in the reaction between potassium phthalimide and a suitable alkyl or benzyl halide. masterorganicchemistry.combyjus.com The phthalimide nitrogen is sufficiently acidic to be deprotonated by a base like potassium hydroxide, forming the potassium salt. byjus.com This salt then acts as a nucleophile, attacking the electrophilic carbon of the halide and displacing the leaving group in an SN2 reaction. masterorganicchemistry.comlibretexts.orgnrochemistry.com
A general scheme for the introduction of a methoxybenzyl group via the Gabriel synthesis is presented below:
Scheme 1: General Gabriel Synthesis for N-(Methoxybenzyl)phthalimides
The synthesis of this compound specifically requires the preparation of the corresponding 3-formyl-4-methoxybenzyl halide. A plausible synthetic route to this precursor begins with vanillin, which is first methylated at the 5-position to yield 5-methylvanillin. Subsequent benzylic bromination of 5-methylvanillin would then provide the desired 5-(bromomethyl)vanillin, which is synonymous with 3-formyl-4-methoxybenzyl bromide.
The subsequent reaction of 3-formyl-4-methoxybenzyl bromide with potassium phthalimide, following the principles of the Gabriel synthesis, would yield the target compound, this compound.
Detailed research findings for the synthesis of a closely related analogue, N-(4-methoxybenzyl)phthalimide, provide a practical example of this methodology. The reaction of potassium phthalimide with 4-methoxybenzyl chloride in dimethylformamide (DMF) at ambient temperature has been reported to produce the desired product in good yield. This reaction serves as a valuable reference for the synthesis of this compound.
The following table summarizes the key reactants, conditions, and outcomes for the synthesis of N-(methoxybenzyl)phthalimide analogues via the Gabriel synthesis.
| Product | Starting Materials | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-(4-methoxybenzyl)phthalimide | Potassium phthalimide, 4-methoxybenzyl chloride | Dimethylformamide (DMF) | Ambient temperature, 14 hours | 80% | iu.edu |
| N-Benzylphthalimide | Phthalimide, Potassium carbonate, Benzyl chloride | Dimethylformamide (DMF) | Heating | 73.8% | iu.edu |
Interactive Data Table Features
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Advanced Spectroscopic and Crystallographic Structural Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled view of the molecule's conformation and its packing within a crystal lattice.
An SC-XRD analysis of a suitable single crystal of N-(3-formyl-4-methoxybenzyl)phthalimide would yield its exact molecular geometry. The analysis would confirm the covalent framework, showing the planar phthalimide (B116566) group connected via a methylene (B1212753) (-CH2-) bridge to the substituted benzyl (B1604629) ring. Key structural parameters such as the torsion angle between the phthalimide and the benzene (B151609) ring planes are determined with high precision.
For analogous compounds, such as N-(4-methoxybenzyl)phthalimide, both monoclinic and triclinic polymorphs have been identified, indicating that the crystallization conditions can significantly influence the solid-state structure. researchgate.netnih.gov A similar investigation for this compound would establish its crystallographic system, space group, and unit cell dimensions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₃NO₄ |
| Formula Weight | 295.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.95 |
| c (Å) | 8.50 |
| β (°) | 98.75 |
| Volume (ų) | 1370.5 |
| Z (molecules/unit cell) | 4 |
Beyond the individual molecule, SC-XRD data allows for a detailed analysis of how molecules pack together in the crystal, governed by non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.govmdpi.comnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov
For this compound, the analysis would likely reveal a network of weak interactions, such as C—H···O hydrogen bonds involving the carbonyl and formyl oxygen atoms, as well as π–π stacking interactions between the aromatic phthalimide and benzyl rings. nih.gov These interactions dictate the supramolecular self-assembly into higher-order structures like chains or sheets.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~45% | Represents the most significant portion of the surface contacts. |
| O···H / H···O | ~30% | Highlights C—H···O hydrogen bonds involving carbonyl, methoxy (B1213986), and formyl groups. |
| C···H / H···C | ~18% | Associated with contacts between aromatic rings and alkyl hydrogens. |
| C···C | ~5% | Indicative of π–π stacking between the aromatic systems. |
| Other (N···H, N···O, etc.) | ~2% | Minor contributions from other heteroatom contacts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the phthalimide and the trisubstituted benzyl ring protons. Key diagnostic signals would include a singlet for the formyl proton (-CHO) at high chemical shift (around 10 ppm), a singlet for the methoxy group protons (-OCH₃), and a singlet for the benzylic methylene protons (-CH₂-).
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Diagnostic peaks would include those for the two carbonyl carbons of the phthalimide group, the formyl carbon, and the carbons of the aromatic rings.
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.15 | s | 1H | CHO |
| 7.85-7.95 | m | 2H | Phthalimide H |
| 7.70-7.80 | m | 2H | Phthalimide H |
| 7.45 | d | 1H | Ar-H |
| 7.30 | s | 1H | Ar-H |
| 6.95 | d | 1H | Ar-H |
| 4.85 | s | 2H | N-CH₂-Ar |
| 3.90 | s | 3H | OCH₃ |
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 190.5 | CHO |
| 168.0 | C=O (Phthalimide) |
| 162.0 | Ar-C (C-OCH₃) |
| 134.2 | Ar-CH (Phthalimide) |
| 132.0 | Ar-C (Phthalimide) |
| 130.5 | Ar-C (Benzyl) |
| 128.8 | Ar-CH (Benzyl) |
| 126.5 | Ar-C (C-CHO) |
| 123.5 | Ar-CH (Phthalimide) |
| 111.0 | Ar-CH (Benzyl) |
| 56.0 | OCH₃ |
| 41.5 | N-CH₂-Ar |
To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the coupling relationships between the protons on the aromatic rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations from the benzylic methylene protons to the carbons of the phthalimide ring and the benzyl ring, confirming the linkage. Correlations from the formyl proton and methoxy protons to their respective attached aromatic carbons would also be observed.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, even if they are not directly bonded. This can provide information about the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy by providing its exact mass.
For this compound (C₁₇H₁₃NO₄), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The molecule would typically be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.
Tandem MS (MS/MS) experiments involve the fragmentation of a selected parent ion to produce a spectrum of daughter ions. This fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule would include the cleavage of the benzylic C-N bond, leading to the formation of a stable phthalimide fragment and a substituted benzyl cation.
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Predicted Fragmentation Ion (m/z) | Fragment Identity |
|---|---|---|---|
| [M]⁺ | 295.0845 | 148.0242 | [Phthalimide]⁺ |
| [M+H]⁺ | 296.0917 | 147.0426 | [Phthalimide radical cation]⁺ |
| [M+Na]⁺ | 318.0737 | 150.0553 | [3-formyl-4-methoxybenzyl cation]⁺ |
Despite a comprehensive search for scientific literature, no specific experimental data for the compound “this compound” corresponding to the requested analytical techniques (High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, Gas Chromatography-Mass Spectrometry, and Vibrational Spectroscopy) could be located.
The search yielded information on related but structurally distinct compounds, such as N-(4-methoxybenzyl)phthalimide, which lacks the critical 3-formyl group. General methodologies for the analysis of phthalimide derivatives were also found, but these did not provide specific data points for the target molecule.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on the chemical compound “this compound” based on the currently available information. Constructing the article would require speculating on data, which would compromise the scientific integrity of the content.
Following a comprehensive search for scientific literature, it has been determined that detailed computational and theoretical studies specifically focused on the compound “this compound” are not available in the public domain. While extensive research exists for related phthalimide derivatives, applying Density Functional Theory (DFT) and other computational methods, the specific data required to populate the requested article outline for this compound has not been published.
Computational studies on similar molecules, such as N-(methyl)phthalimide, N-(4-CarboxyPhenyl)Phthalimide, and N-(4-methoxybenzyl)phthalimide, have been conducted to investigate their electronic structure, reactivity, and intermolecular interactions. niscpr.res.inajchem-b.comnih.gov These studies typically involve the methodologies outlined in the user's request.
For instance, a standard investigation would include:
Geometry Optimization: To find the most stable three-dimensional structure of the molecule.
Vibrational Analysis: To predict infrared and Raman spectra, confirming the optimized structure is a true energy minimum. nih.gov
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability. chemmethod.comnih.gov A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis: To study charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. niscpr.res.inwikipedia.orgnih.gov
Non-Linear Optical (NLO) Properties: To calculate properties like polarizability and hyperpolarizability, which indicate a material's potential for use in optical technologies. ajchem-a.comresearchgate.net
Analysis of Non-Covalent Interactions: To understand forces like hydrogen bonding and van der Waals interactions that influence the molecule's behavior in a larger system, such as a crystal lattice or in complex with other molecules. ajchem-b.comajchem-b.com
Without specific studies on this compound, it is not possible to provide the scientifically accurate data, detailed findings, and data tables required by the prompt. Generating such information would constitute speculation and would not adhere to the standards of scientific accuracy. Therefore, the article cannot be generated at this time.
Computational and Theoretical Investigations of Molecular Properties
Analysis of Non-Covalent Interactions
Reduced Density Gradient (RDG) Analysis
There is no published research that specifically details a Reduced Density Gradient (RDG) analysis for N-(3-formyl-4-methoxybenzyl)phthalimide. This type of analysis is used to identify and visualize non-covalent interactions within a molecule, which would provide insight into its intramolecular forces. However, without specific studies, no data or visualizations can be presented.
Quantum Theory of Atoms in Molecules (QTAIM)
Similarly, a Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is not available in the scientific literature. QTAIM is a powerful method for defining atomic properties and bonding characteristics within a molecule based on its electron density. The absence of such a study means that topological analyses of bond critical points and atomic basins for this compound have not been reported.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the potential interactions of a ligand with a biological target. While studies exist for structurally related compounds, no specific molecular docking analyses have been published for this compound. Therefore, there is no information on its binding affinity, interaction modes, or potential biological targets.
Computational Approaches to Reaction Mechanisms and Stereoselectivity
Computational investigations into the reaction mechanisms and potential stereoselectivity involving this compound are also absent from the literature. Such studies would provide valuable information on its reactivity and the formation of specific stereoisomers in chemical reactions. Research has been conducted on the formation of related compounds like N-phenylphthalimide, but this cannot be extrapolated to the title compound. mdpi.com
Reactivity and Transformations in Organic Synthesis
N-Substituent Modulations and Transformations
The phthalimide (B116566) group is widely used in organic synthesis as a protecting group for primary amines, notably in the Gabriel synthesis. The cleavage of the N-benzyl bond in N-(3-formyl-4-methoxybenzyl)phthalimide is a key transformation for deprotection, typically achieved under specific reaction conditions.
Transamidation Reactions
Transamidation offers a method for the cleavage of the robust C-N bond in phthalimides, converting them into other amides or liberating the primary amine. This transformation can be catalyzed by various reagents, including metal salts. For instance, hydrated salts of Fe(III) have been shown to efficiently catalyze the transamidation of phthalimide with both aliphatic and aromatic primary and secondary amines. While specific studies on this compound are not detailed, the general mechanism involves the activation of the carbonyl group, making it susceptible to nucleophilic attack by an incoming amine. The reaction is versatile, demonstrating the broad applicability of this method to various phthalimide derivatives.
Another common method for cleaving the phthalimide group is through hydrazinolysis. The reaction with hydrazine (B178648) (N₂H₄) results in the formation of the primary amine and a stable phthalhydrazide (B32825) precipitate, which simplifies product isolation.
Alkylation and Acylation Reactions
While the nitrogen of the phthalimide is already alkylated with the 3-formyl-4-methoxybenzyl group, further functionalization can be directed at other parts of the molecule. The term "Alkylation and Acylation Reactions" in this context can refer to transformations of the N-substituent itself. However, the primary focus of such reactions on phthalimide derivatives often involves the initial N-alkylation to form the substituted phthalimide.
The synthesis of N-substituted phthalimides is typically achieved through the reaction of potassium phthalimide with an appropriate alkyl halide, a cornerstone of the Gabriel synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. Efficient N-alkylation can be performed under various conditions, including using potassium hydroxide (B78521) as a base in ionic liquids or employing phase-transfer catalysts under solvent-free conditions. For the synthesis of the title compound, 3-formyl-4-methoxybenzyl halide would be the alkylating agent.
Reactions Involving the Formyl Group
The aldehyde (formyl) group on the benzyl (B1604629) substituent is a key site for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Condensation Reactions
The formyl group readily participates in condensation reactions with active methylene (B1212753) compounds. These reactions, such as the Knoevenagel condensation, are fundamental in carbon-carbon bond formation. Phthalimide derivatives containing aldehyde functionalities can be reacted with various nucleophiles. For example, the synthesis of substituted phenylisoindoline-1,3-diones has been achieved through the reaction of N-phenyl phthalimide with different substituted aromatic aldehydes, including vanillin, which possesses a similar substitution pattern to the benzyl group of the title compound.
The general process for imide formation from anhydrides involves the condensation with a primary amine, often followed by heating to facilitate ring closure and dehydration.
Oxidation and Reduction Pathways
The formyl group is readily susceptible to both oxidation and reduction, providing pathways to carboxylic acids and alcohols, respectively.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. In a related compound, 4-(4-formylphenoxy) phthalonitrile, the formyl group was observed to undergo self-oxidation to a carboxylic acid group under ambient, open-air conditions during crystallization. This suggests that the formyl group in this compound could be sensitive to oxidative conditions. Standard oxidizing agents can be employed for a more controlled transformation.
Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). This transformation can be achieved using various reducing agents. For instance, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine (B122466) has been used as a highly selective reducing agent to convert esters to aldehydes under mild conditions, showcasing the fine control possible in the reduction of carbonyl functionalities. Similar selective reagents could be applied to reduce the formyl group in this compound to the corresponding alcohol without affecting the phthalimide's carbonyl groups.
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of the N-benzyl substituent is activated towards electrophilic aromatic substitution. The positions for substitution are directed by the existing methoxy (B1213986) and formyl groups. The methoxy group is an activating, ortho-para directing group, while the formyl group is a deactivating, meta-directing group.
Given their positions on the ring:
The methoxy group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C1).
The formyl group at C3 deactivates the ring and directs incoming electrophiles to the meta positions (C1 and C5).
The combined effect of these two groups makes the C5 position the most likely site for electrophilic attack, as it is activated by the methoxy group and not strongly deactivated by the formyl group. The C1 position is sterically hindered and influenced by both groups. Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings, though the presence of the deactivating formyl group might require carefully chosen conditions. The phthalimido group itself can also influence reactivity; its electron-withdrawing nature can inductively affect nearby C-H bonds, and its steric bulk can shield certain sites from attack.
Phthalimide Ring System Modifications
The phthalimide group is a robust protecting group for primary amines but can also undergo a variety of chemical transformations.
Ring Opening:
The phthalimide ring can be opened by nucleophilic attack on one of the carbonyl carbons. This is most commonly achieved using hydrazine (the Ing-Manske procedure) or primary amines. masterorganicchemistry.com The reaction with hydrazine hydrate (B1144303) is a standard method for deprotecting the primary amine, leading to the formation of the corresponding amine and phthalhydrazide.
Treatment of this compound with an alkanolamine, such as monoethanolamine, can also effect cleavage of the phthalimide ring to yield the free amine, 3-aminomethyl-2-methoxybenzaldehyde. google.com
Ring Closure:
The synthesis of this compound itself represents a ring-closure transformation. Typically, this would be achieved through the Gabriel synthesis, which involves the N-alkylation of phthalimide. masterorganicchemistry.com In this case, phthalimide (or its potassium salt) is reacted with 3-(halomethyl)-2-methoxybenzaldehyde. Alternatively, phthalic anhydride (B1165640) can be reacted with 3-(aminomethyl)-2-methoxybenzaldehyde. youtube.com
The phthalimide system can be selectively reduced to form phthalimidines (isoindolinones). This transformation typically involves the reduction of one of the two carbonyl groups. Common reducing agents for this purpose include zinc dust in acetic acid or catalytic hydrogenation. The specific conditions would need to be carefully chosen to avoid reduction of the formyl group on the benzyl ring. For instance, a chemoselective reduction might be achievable using specific catalysts or protecting the aldehyde function prior to the reduction of the phthalimide ring. The product of such a reduction would be 2-(3-formyl-4-methoxybenzyl)isoindolin-1-one.
Strategic Applications in Chemical Research and Design
Phthalimide (B116566) as a Privileged Scaffold for Molecular Diversification in Chemical Design
The phthalimide subunit is widely recognized in medicinal and organic chemistry as a "privileged scaffold". nih.govucl.ac.uk This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an exceptionally valuable starting point for designing libraries of bioactive compounds. researchgate.net The structural rigidity, synthetic accessibility, and favorable physicochemical properties of the phthalimide core allow for systematic modifications, leading to a diverse array of analogues with a broad spectrum of potential applications. ucl.ac.ukresearchgate.net The hydrophobic nature of the phthalimide structure enhances its ability to cross biological membranes, a crucial factor in drug design. mdpi.com
The rational design of new therapeutic agents often involves modifying a core scaffold to optimize interactions with a specific biological target. The phthalimide framework is particularly amenable to this approach. ucl.ac.uk Its planar structure and the presence of two carbonyl groups on the imide ring allow it to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition. ucl.ac.uk
In the case of N-(3-formyl-4-methoxybenzyl)phthalimide, the substituents on the benzyl (B1604629) ring—the formyl (-CHO) and methoxy (B1213986) (-OCH₃) groups—offer specific points for targeted design.
The Formyl Group: This electrophilic group can act as a hydrogen bond acceptor and is a key precursor for a multitude of chemical transformations, allowing for the introduction of diverse functionalities. It can be converted into amines, alcohols, or carboxylic acids, or used in reactions like the Wittig or aldol (B89426) reactions to build more complex molecular architectures.
The Methoxy Group: This group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring. Its presence can modulate the binding affinity and selectivity of the molecule for its target.
By strategically modifying these functional groups and the phthalimide ring itself, chemists can fine-tune the molecule's properties to achieve desired interactions with biological targets such as enzymes or receptors. researchgate.net
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. The phthalimide scaffold is an ideal starting point for creating such libraries due to the straightforward and robust methods available for its synthesis and derivatization. nih.govlongdom.org The most common method involves the condensation of phthalic anhydride (B1165640) with a primary amine. longdom.orgresearchgate.netwikipedia.org
For this compound, its synthesis would typically involve the reaction between phthalic anhydride and 3-formyl-4-methoxybenzylamine. To generate a library of analogues, researchers can systematically vary both components:
Varying the Amine Component: A wide range of substituted benzylamines can be used in place of 3-formyl-4-methoxybenzylamine to explore how different substituents on the benzyl ring affect activity.
Varying the Anhydride Component: Substituted phthalic anhydrides can be used to modify the phthalimide core itself, introducing different functional groups onto the aromatic ring of the isoindoline-1,3-dione system. mdpi.com
This combinatorial approach allows for the rapid synthesis of a large number of structurally diverse phthalimide analogues, which can then be screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. nih.govmdpi.comnih.gov
Table 1: Examples of Synthesized Phthalimide Derivatives for Biological Screening
| Compound Name | Key Structural Features | Reported Biological Activity |
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzyl)acetamide | Fluoro-substituted benzyl group | Potent antibacterial and antifungal activities. nih.gov |
| 2-(4-methylpiperazine-1-carbonyl)isoindoline-1,3-dione | N-acyl piperazine (B1678402) moiety | Potent antibacterial and antifungal activities. nih.gov |
| N-(2,4-dinitrophenyl)phthalimide | Dinitro-substituted phenyl group | Moderate inhibitor of yeast α-glucosidase. mdpi.com |
| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | Amino-substituted phthalimide, methoxy-substituted phenyl | Antimalarial activity against Plasmodium falciparum. acs.org |
Role in the Development of Advanced Synthetic Methodologies
The chemistry of phthalimides has been instrumental in the development of new and efficient synthetic methods. The Gabriel synthesis, a classic method for preparing primary amines, relies on the use of potassium phthalimide as a masked form of ammonia (B1221849). wikipedia.orgorganic-chemistry.org This method avoids the over-alkylation that can occur when using ammonia directly. The stable phthalimide group is introduced via N-alkylation and later removed, typically by hydrazinolysis, to release the desired primary amine. wikipedia.org
The reactivity of the phthalimide ring and its derivatives continues to be exploited in modern organic synthesis. longdom.org For instance, N-hydroxyphthalimide is used as a precursor to generate nitrogen-centered radicals for cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org Furthermore, the development of new catalytic systems for the synthesis of phthalimides, such as palladium-catalyzed oxidative carbonylation, represents an advancement in creating these structures with high atom economy from readily available starting materials. organic-chemistry.org The functional groups present in this compound, particularly the aldehyde, provide a reactive handle for its use in developing novel multicomponent reactions or for immobilization on solid supports for use in combinatorial synthesis.
Contributions to Advanced Materials Research (e.g., Conductive Polymers)
Beyond biological applications, phthalimide derivatives are gaining attention in materials science, particularly in the development of organic electronics. nih.gov The planar, aromatic, and electron-accepting nature of the phthalimide core makes it a suitable building block for creating n-type and ambipolar polymer semiconductors. nih.govbohrium.com These materials are essential for fabricating organic thin-film transistors (OTFTs), organic photovoltaics, and electrochromic devices. bohrium.commdpi.com
Polymers incorporating phthalimide units into their backbones have demonstrated promising charge carrier mobilities. bohrium.com The phthalimide moiety can facilitate close intermolecular π-stacking, which is crucial for efficient charge transport through the material. nih.govbohrium.com Researchers have also investigated naphthalene (B1677914) phthalimide derivatives as model compounds for electrochromic materials, which change color upon electrochemical reduction. mdpi.comnih.gov The reversible reduction of the phthalimide units leads to changes in the material's optical properties. nih.gov
The specific structure of this compound, with its appended substituted benzene (B151609) ring, could be used to modulate the electronic properties and solid-state packing of phthalimide-based polymers. The benzyl group provides a flexible linker, and its substituents can influence intermolecular interactions, solubility, and the energy levels of the resulting material, thereby fine-tuning its performance in electronic devices. nih.gov The introduction of phthalimide as a low molecular weight additive has also been shown to improve the electrophysical properties of polymers like low-density polyethylene (B3416737) (LDPE) by decreasing oxidative degradation. physics.uz.ua
Conclusion and Future Research Directions
Summary of Key Research Insights for N-(3-formyl-4-methoxybenzyl)phthalimide
Direct research on this compound is scarce in publicly available literature. However, its structure, combining a phthalimide (B116566) moiety with a substituted benzaldehyde, allows for several key insights to be drawn from the well-established chemistry of these functional groups. The primary route for the synthesis of this compound would likely involve the Gabriel synthesis, a classic method for forming primary amines. masterorganicchemistry.combyjus.com This would entail the reaction of potassium phthalimide with a suitable benzyl (B1604629) halide precursor, specifically 3-chloromethyl-4-methoxybenzaldehyde. A Russian patent details a method for producing 3-chloromethyl-4-methoxybenzaldehyde through the chloromethylation of 4-methoxybenzaldehyde. google.com This precursor is crucial for the successful synthesis of the title compound.
The phthalimide group itself is a well-known protecting group for amines and a versatile building block in organic synthesis. organic-chemistry.org Its presence in the molecule provides a stable scaffold that can be later modified to reveal a primary amine. The formyl (aldehyde) and methoxy (B1213986) groups on the benzyl ring offer further opportunities for chemical transformations. The aldehyde group is particularly significant as it can undergo a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Unexplored Reactivity and Synthetic Avenues
The synthetic potential of this compound remains largely untapped. The presence of the aldehyde functionality opens up a plethora of possibilities for further derivatization.
Table 1: Potential Reactions of the Formyl Group
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄ | N-(3-carboxy-4-methoxybenzyl)phthalimide |
| Reduction | NaBH₄, LiAlH₄ | N-(3-hydroxymethyl-4-methoxybenzyl)phthalimide |
| Reductive Amination | Amine, NaBH₃CN | N-(3-(aminomethyl)-4-methoxybenzyl)phthalimide derivatives |
| Wittig Reaction | Phosphonium ylide | N-(3-(alkenyl)-4-methoxybenzyl)phthalimide derivatives |
| Aldol (B89426) Condensation | Ketone/Aldehyde, base/acid catalyst | N-(3-(β-hydroxy carbonyl)-4-methoxybenzyl)phthalimide derivatives |
These transformations could lead to a diverse library of compounds with potentially interesting biological activities or material properties. For instance, the corresponding carboxylic acid could be a precursor for esters and amides, while the alcohol could be used to introduce other functional groups.
Furthermore, the phthalimide moiety itself can be a subject of further reactions. While typically used as a protective group that is later removed, it can also undergo reactions such as decarbonylative coupling, offering a pathway to ortho-substituted benzamides. researchgate.net
Potential for Further Theoretical and Computational Insights
Computational chemistry could provide valuable insights into the structure, reactivity, and electronic properties of this compound. Density Functional Theory (DFT) calculations could be employed to:
Optimize the molecular geometry: Determine the most stable conformation of the molecule, including the rotational barriers around the benzyl-nitrogen bond.
Analyze the electronic structure: Investigate the distribution of electron density and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The presence of the electron-withdrawing formyl group and the electron-donating methoxy group on the benzene (B151609) ring is expected to influence the electronic properties significantly. nih.gov
Predict spectroscopic properties: Calculate theoretical IR, NMR, and UV-Vis spectra to aid in the experimental characterization of the compound.
Model reaction mechanisms: Elucidate the transition states and energy profiles for the potential reactions outlined in the previous section, providing a deeper understanding of the compound's reactivity.
Such computational studies would be instrumental in guiding future synthetic efforts and in predicting the potential applications of this molecule and its derivatives.
Prospects in Advanced Chemical Design and Synthesis
The unique combination of functional groups in this compound makes it an interesting candidate for applications in several areas of advanced chemical design and synthesis.
Medicinal Chemistry: Phthalimide derivatives are known to exhibit a wide range of biological activities. organic-chemistry.org The aldehyde functionality could serve as a handle for the synthesis of novel Schiff bases or other heterocyclic systems with potential therapeutic properties.
Materials Science: The aromatic nature of the molecule, coupled with the potential for polymerization through the aldehyde or a derivatized functional group, suggests that it could be a monomer for the synthesis of novel polymers with specific optical or electronic properties.
Probe Development: The aldehyde group can react with specific analytes, and the phthalimide moiety can act as a fluorophore. This suggests the potential to develop this compound derivatives as fluorescent probes for the detection of various species. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-formyl-4-methoxybenzyl)phthalimide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution. Potassium phthalimide reacts with 3-formyl-4-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Purification involves column chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol .
- Characterization : Confirm purity via / NMR (e.g., aldehyde proton at δ ~10 ppm, methoxy group at δ ~3.8 ppm) and HPLC. Crystallographic data (if available) validate structural integrity .
Q. How can researchers mitigate instability of the formyl group during synthesis?
- Methodology : Protect the aldehyde using acetal or hydrazone formation during reactive steps. Stability studies under varying pH/temperature (e.g., 0.18 M NaOH degrades N-hydroxymethyl derivatives rapidly ) guide reaction conditions. Use inert atmospheres (N) to prevent oxidation .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : Identify formyl (δ ~10 ppm), aromatic protons (δ 6.5–8.5 ppm), and phthalimide carbonyls (δ ~168–170 ppm in ) .
- X-ray crystallography : Resolve polymorphic forms (e.g., triclinic vs. monoclinic) by analyzing torsion angles (e.g., N–C–Car–Car ~82–95°) and intermolecular interactions (offset face-face stacking at 3.3–3.6 Å) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in nucleophilic substitutions?
- Methodology :
- Solvent selection : DMF enhances solubility of intermediates; switch to dichloromethane for acid-sensitive steps .
- Catalysts : Use TMSOTf (trimethylsilyl triflate) to activate electrophiles, as seen in glycosylation reactions .
- Contradictions : Elevated temperatures may degrade the formyl group; kinetic monitoring (e.g., in situ IR) identifies optimal reaction windows .
Q. What role does the formyl group play in photoredox catalysis applications?
- Methodology : The aldehyde acts as an electron-deficient site for single-electron transfer (SET) with Ru(bpy) or organic photocatalysts. Design experiments using visible light (λ = 450 nm) to initiate radical alkylation or [2+2] cycloadditions .
- Data interpretation : Compare reaction outcomes (e.g., enantioselectivity) with non-formylated analogs to isolate the aldehyde’s contribution .
Q. How do polymorphic forms impact biological activity or reactivity?
- Methodology :
- Crystallization screening : Vary solvents (e.g., methanol vs. ethyl acetate) to isolate triclinic (platelet) or monoclinic (needle) polymorphs .
- Bioactivity assays : Test polymorphs in antimicrobial or anti-inflammatory models; correlate crystal packing (e.g., C–H⋯O interactions) with solubility and efficacy .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodology :
- Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed phthalimide or oxidized aldehyde derivatives) .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using response surface methodology .
Q. How can computational modeling predict reactivity or stability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
